(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is an organic compound featuring both furan and thiophene rings, which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available furan-3-carboxaldehyde and thiophene-3-carboxaldehyde.
Step 1 Formation of the Acrylamide Intermediate:
Step 2 Coupling with Thiophene Derivative:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the furan or thiophene rings can lead to the formation of diketones or sulfoxides, respectively.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can convert the acrylamide group to an amine or reduce the furan and thiophene rings to their corresponding dihydro derivatives.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can occur at the furan or thiophene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles in the presence of a base like NaH or K₂CO₃.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Drug Development: The presence of both furan and thiophene rings suggests potential biological activity, making it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving oxidative stress or enzyme activity.
Industry
Polymer Industry: The compound can be polymerized to form materials with unique mechanical and electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.
Mechanism of Action
The mechanism by which (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(5-hydroxy-3-phenylpentyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-3-(thiophen-3-yl)-N-(5-hydroxy-3-(furan-3-yl)pentyl)acrylamide: Inverted positions of furan and thiophene rings.
Uniqueness
Electronic Properties: The combination of furan and thiophene rings provides unique electronic properties, making it distinct from compounds with only one type of ring.
Biological Activity: The specific arrangement of functional groups may result in unique biological activities, differentiating it from similar compounds.
This detailed article provides a comprehensive overview of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-8-4-14(15-6-10-21-12-15)3-7-17-16(19)2-1-13-5-9-20-11-13/h1-2,5-6,9-12,14,18H,3-4,7-8H2,(H,17,19)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEHVBSOXKMADR-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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